molecular formula C27H32O11 B602818 1-O-Deacetyl-2alpha-hydroxykhayanolide E CAS No. 1189801-51-1

1-O-Deacetyl-2alpha-hydroxykhayanolide E

Cat. No.: B602818
CAS No.: 1189801-51-1
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Deacetyl-2alpha-hydroxykhayanolide E typically involves the extraction from natural sources, followed by purification processes. The seeds of Swietenia mahagoni are subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the compound in high purity .

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance and the complexity of its synthetic routes. advancements in biotechnological methods, such as plant cell culture techniques, are being explored to enhance the yield and scalability of production .

Chemical Reactions Analysis

Types of Reactions: 1-O-Deacetyl-2alpha-hydroxykhayanolide E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each exhibiting unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-O-Deacetyl-2alpha-hydroxykhayanolide E involves multiple molecular targets and pathways:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).

    Anti-cancer: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Anti-microbial: It disrupts the cell membrane integrity of microbes, leading to cell death.

Comparison with Similar Compounds

1-O-Deacetyl-2alpha-hydroxykhayanolide E is compared with other triterpenoids such as:

The uniqueness of this compound lies in its specific hydroxylation and deacetylation, which confer distinct biological activities compared to its analogs .

Properties

IUPAC Name

methyl (2S)-2-[(1S,2S,3S,4R,7S,8S,12R,14R,16R,17R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O11/c1-21-11-24(32)19-26(33)13(23(24,3)16(21)15(29)18(30)35-4)5-7-22(2)17(12-6-8-36-10-12)37-14(28)9-25(22,26)38-27(19,34)20(21)31/h6,8,10,13,15-17,19,29,32-34H,5,7,9,11H2,1-4H3/t13-,15+,16+,17+,19+,21-,22+,23-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBHZUNBSRUQC-UVQHVSCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6(C5=O)O)O)O)C)C(C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@]6(C5=O)O)O)O)C)[C@@H](C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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